Lipophilicity Differentiation: XLogP3 Comparison of 3-Bromo-2-methyl-6-nitropyridine vs. 2-Methyl-6-nitropyridine and 3-Bromo-2-methylpyridine
3-Bromo-2-methyl-6-nitropyridine exhibits a computed XLogP3 of 2.1, placing it in a lipophilicity window distinct from both the non-brominated analog 2-methyl-6-nitropyridine (XLogP3 = 1.4) and the non-nitrated analog 3-bromo-2-methylpyridine (XLogP3 = 1.9–2.21 depending on the computational method) [1][2][3]. This 0.7 log unit increase relative to 2-methyl-6-nitropyridine predicts approximately 5-fold higher octanol-water partitioning, which directly impacts reverse-phase HPLC retention time and biological membrane permeability in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2-Methyl-6-nitropyridine (CAS 18368-61-1): XLogP3 = 1.4; 3-Bromo-2-methylpyridine (CAS 38749-79-0): XLogP3 = 1.9–2.21 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. 2-methyl-6-nitropyridine; ΔXLogP3 = –0.11 to +0.2 vs. 3-bromo-2-methylpyridine |
| Conditions | XLogP3 algorithm v3.0 (PubChem 2019.06.18); corroborated by iLOGP (1.52) and consensus Log Po/w (1.61) from Bidepharm |
Why This Matters
Procurement of the incorrect analog (e.g., 2-methyl-6-nitropyridine instead of 3-bromo-2-methyl-6-nitropyridine) would introduce a 0.7 log unit lipophilicity error, potentially invalidating structure-activity relationship (SAR) correlations in lead optimization campaigns.
- [1] PubChem Compound Summary CID 67426409, 3-Bromo-2-methyl-6-nitropyridine. XLogP3-AA = 2.1. View Source
- [2] PubChem Compound Summary, 2-Methyl-6-nitropyridine, CAS 18368-61-1. XLogP3-AA = 1.4. View Source
- [3] MolBase / ChemSrc, 3-Bromo-2-methylpyridine, CAS 38749-79-0. LogP = 2.1525 (multiple sources: 1.9–2.21). View Source
